molecular formula C17H18N2O3 B2687583 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 339028-13-6

1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide

Cat. No.: B2687583
CAS No.: 339028-13-6
M. Wt: 298.342
InChI Key: XMGAVWOVXNBBPL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyclopropylmethyl group, a methoxyphenyl group, and an oxopyridine moiety

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide to form N-(4-methoxyphenyl)cyclopropylmethylamine. This intermediate is then reacted with 2-oxopyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound.

Reaction Conditions:

    Step 1: 4-methoxyaniline + cyclopropylmethyl bromide → N-(4-methoxyphenyl)cyclopropylmethylamine

    Step 2: N-(4-methoxyphenyl)cyclopropylmethylamine + 2-oxopyridine-3-carboxylic acid chloride → this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone, room temperature.

    Reduction: Lithium aluminum hydride in ether, reflux.

    Substitution: Hydrobromic acid in acetic acid, reflux.

Major Products:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives (e.g., brominated compound)

Scientific Research Applications

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide can be compared with similar compounds such as:

    1-(Cyclopropylmethyl)-N-phenyl-2-oxopyridine-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(Cyclopropylmethyl)-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.

    1-(Cyclopropylmethyl)-N-(4-hydroxyphenyl)-2-oxopyridine-3-carboxamide: Has a hydroxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-14-8-6-13(7-9-14)18-16(20)15-3-2-10-19(17(15)21)11-12-4-5-12/h2-3,6-10,12H,4-5,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAVWOVXNBBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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